![molecular formula C19H24N2O3S2 B2587867 4-acetyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235042-83-7](/img/structure/B2587867.png)
4-acetyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is a key component of this compound . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring attached to a thiophene ring through a methylene bridge. An acetyl group is attached to the benzene ring, and a sulfonamide group is attached to the benzene ring.Scientific Research Applications
Phospholipase A2 Inhibition
A study by Oinuma et al. (1991) synthesized a series of benzenesulfonamides, including derivatives structurally similar to 4-acetyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, as potent inhibitors of membrane-bound phospholipase A2. These compounds showed significant potential in reducing myocardial infarction size in coronary occluded rats, identifying their therapeutic potential in cardiovascular diseases (Oinuma et al., 1991).
Antagonist for HIV-1 Infection Prevention
Cheng De-ju (2015) explored methylbenzenesulfonamide derivatives, closely related to 4-acetyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, as potential antagonists for preventing human HIV-1 infection. These compounds, including intermediates like 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, demonstrate the scope for developing targeted therapies against HIV (Cheng De-ju, 2015).
Inhibition of Cholinesterase Enzymes
Khalid (2012) and colleagues synthesized sulfonamide derivatives with a piperidine nucleus, exhibiting substantial inhibitory activities against acetylcholinesterase and butyrylcholinesterase enzymes. These findings highlight the potential of such compounds in treating neurological disorders like Alzheimer's disease (Khalid, 2012).
Anticancer and Anti-HCV Activities
Ş. Küçükgüzel et al. (2013) synthesized celecoxib derivatives, including benzenesulfonamides, showing promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This highlights the diverse therapeutic applications of such compounds in treating various diseases including cancer and hepatitis C virus infection (Ş. Küçükgüzel et al., 2013).
Inhibition of Carbonic Anhydrase for Anticonvulsant Action
Mishra et al. (2017) reported novel benzenesulfonamide derivatives as effective inhibitors of human carbonic anhydrase, with implications in treating conditions like epilepsy. Some derivatives displayed effective seizure protection in animal models, indicating their potential as anticonvulsant agents (Mishra et al., 2017).
Future Directions
Piperidine derivatives, such as 4-acetyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
properties
IUPAC Name |
4-acetyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-15(22)18-2-4-19(5-3-18)26(23,24)20-12-16-6-9-21(10-7-16)13-17-8-11-25-14-17/h2-5,8,11,14,16,20H,6-7,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZOIBINNNRYIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.